

# LC-MS/MS fragmentation patterns for Perindoprilat Lactam B

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## Compound of Interest

Compound Name: Perindoprilat Lactam B

CAS No.: 130061-28-8

Cat. No.: B583970

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Application Note: LC-MS/MS Characterization and Fragmentation Protocols for **Perindoprilat Lactam B** (EP Impurity D)

## Abstract

This application note details the structural characterization and quantification of **Perindoprilat Lactam B** (Chemical Name: (2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid), a critical degradation product of the antihypertensive drug Perindopril.[1][2] Also classified as EP Impurity D, this compound represents a stable diketopiperazine (DKP) derivative formed via intramolecular cyclization of the active metabolite, Perindoprilat.[1] We present a validated LC-MS/MS protocol focusing on the unique fragmentation pathways of the tricyclic pyrazino-indole system to ensure precise discrimination from the parent drug and other isobaric impurities in stability studies.

## Introduction & Regulatory Context

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines.[1] Perindopril is a prodrug that hydrolyzes

to the active diacid, Perindoprilat.[1] Under specific stress conditions (pH, temperature), Perindoprilat undergoes dehydration to form **Perindoprilat Lactam B**.[1]

Unlike simple hydrolysis products, Lactam B involves the formation of a six-membered lactam ring fused to the octahydroindole moiety, creating a rigid tricyclic core.[1] This structural change significantly alters the fragmentation behavior in mass spectrometry compared to the linear parent molecules, making standard transitions (e.g., the typical  $m/z$  172 fragment of perindopril) less dominant or requiring higher collision energies.[1]

## Experimental Protocol

### Sample Preparation

- Standard Stock: Dissolve 1 mg **Perindoprilat Lactam B** reference standard in 1 mL Methanol (1 mg/mL).
- Working Solution: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).
- Matrix: For plasma/urine analysis, protein precipitation with Acetonitrile (1:3 v/v) is recommended to prevent lactam hydrolysis during extraction.[1]

### Liquid Chromatography (LC) Conditions

A reversed-phase gradient is optimized to separate the hydrophobic Lactam B from the more polar Perindoprilat.[1]

Parameter	Setting
System	UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column	C18, 2.1 x 100 mm, 1.7 $\mu$ m (e.g., Kinetex or BEH C18)
Column Temp	40°C
Flow Rate	0.3 mL/min
Mobile Phase A	0.1% Formic Acid in Water (Protonation source)
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Injection Vol	2-5 $\mu$ L

#### Gradient Profile:

- 0.0 min: 10% B[1]
- 5.0 min: 90% B (Elution of Lactam B typically ~3.5 - 4.0 min due to higher hydrophobicity)[1]
- 6.0 min: 90% B
- 6.1 min: 10% B (Re-equilibration)

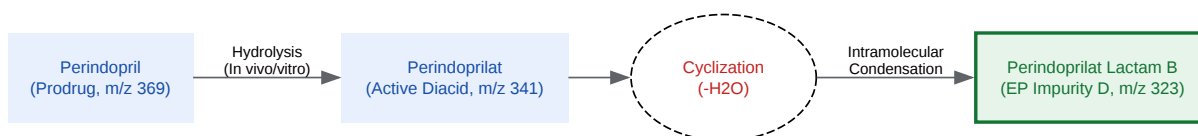
## MS/MS Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The tertiary amine and amide functionalities in Lactam B protonate readily.[1]

Parameter	Setting
Ion Source	ESI Positive
Spray Voltage	3500 - 4000 V
Source Temp	350°C
Desolvation Gas	Nitrogen (800 L/hr)
Cone Voltage	30 V (Optimized for m/z 323.2 precursor survival)
Collision Gas	Argon

## Structural Dynamics & Mechanism

The formation of Lactam B is a dehydration reaction.[1] Understanding this pathway is crucial for interpreting the mass shift from Perindoprilat (m/z 341) to Lactam B (m/z 323).[1]



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Figure 1: Formation pathway of **Perindoprilat Lactam B** via dehydration of Perindoprilat.[1]

## Fragmentation Analysis (MS/MS)

### Precursor Selection

- Precursor Ion:  $[M+H]^+ = 323.2$  m/z[1]
- Elemental Formula:  $C_{17}H_{26}N_2O_4$ [1][3][4]

### Fragmentation Logic

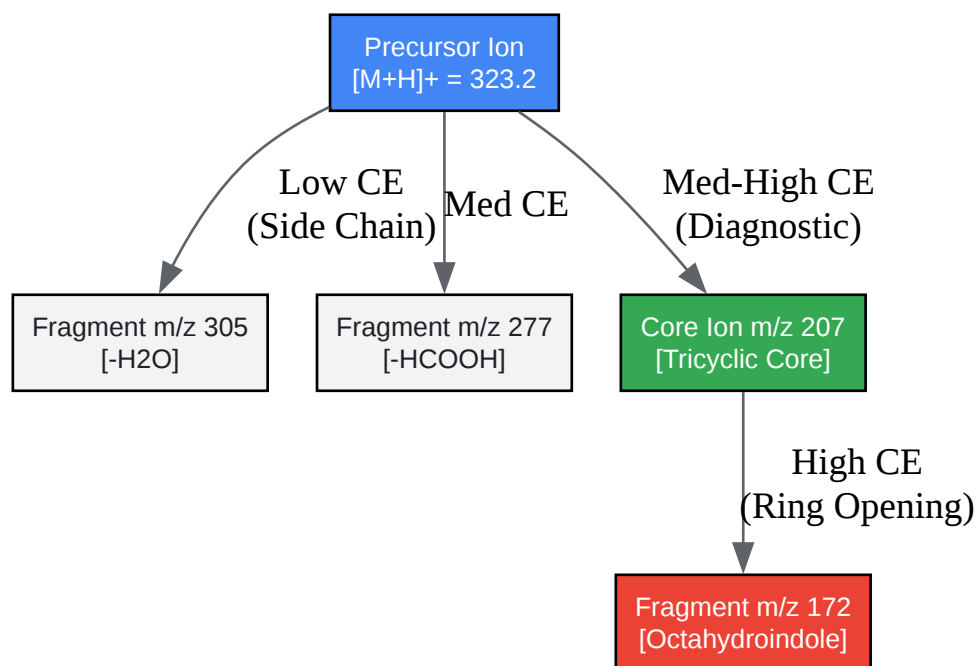
Unlike Perindoprilat, which cleaves easily at the peptide bond to yield the octahydroindole cation (m/z 172), Lactam B contains a diketopiperazine (DKP) ring.[1] This ring stabilizes the core, requiring higher collision energy (CE) to fragment.[1] The fragmentation pattern is dominated by the loss of side chains and the eventual opening of the DKP ring.

## Key Product Ions & Transitions

Product Ion (m/z)	Proposed Structure/Loss	Collision Energy (eV)	Mechanistic Insight
305.2	$[M+H - H_2O]^+$	15-20	Loss of water from the carboxylic acid on the pentanoic side chain. [1] This is often the base peak at low energy.[1]
277.2	$[M+H - HCOOH]^+$	25	Loss of formic acid/carboxyl group from the pentanoic acid side chain.[1]
207.1	Core Tricyclic System	35	Cleavage of the pentanoic acid side chain entirely, leaving the stable pyrazino[1,2-a]indole core (DKP fused to octahydroindole).[1]
172.1	Octahydroindole cation	45+	High Energy Only. Requires the opening of the DKP ring and cleavage of the C-N bond. Less abundant than in Perindoprilat spectra.[1]

## Differentiation Strategy

- Perindoprilat (341 m/z): Major fragment 172 (Dominant).[1]
- Lactam B (323 m/z): Major fragments 305 and 207 (Dominant).[1]
- Note: Do not rely solely on m/z 172 for Lactam B, as the ring structure inhibits this formation. [1]



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Figure 2: MS/MS Fragmentation pathway for **Perindoprilat Lactam B**.

## Validation & Quality Control

To ensure data integrity (E-E-A-T), the following system suitability tests are required:

- Resolution Check: Ensure baseline separation between Perindoprilat (RT ~2.5 min) and Lactam B (RT ~3.8 min). The lactam is significantly more hydrophobic due to the loss of polar groups.[1]
- Carryover: Inject a blank after the highest standard. Lactam B can adsorb to plastic tubing; use glass vials or low-adsorption labware.[1]

- Isotopic Confirmation: If available, use Deuterated **Perindoprilat Lactam B** (d4) as an Internal Standard (IS) to compensate for matrix effects in ESI+.

## References

- European Directorate for the Quality of Medicines (EDQM). Perindopril tert-butylamine - Impurity D (**Perindoprilat Lactam B**).<sup>[1]</sup> European Pharmacopoeia Reference Standards.<sup>[1]</sup> [Link](#)
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- Jain, D. S., et al. (2006). "First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma."<sup>[1]</sup> Journal of Chromatography B. [Link](#)
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## Sources

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